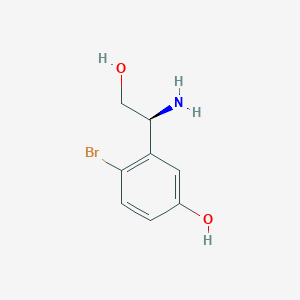

(s)-3-(1-Amino-2-hydroxyethyl)-4-bromophenol

Descripción

Propiedades

Fórmula molecular |

C8H10BrNO2 |

|---|---|

Peso molecular |

232.07 g/mol |

Nombre IUPAC |

3-[(1S)-1-amino-2-hydroxyethyl]-4-bromophenol |

InChI |

InChI=1S/C8H10BrNO2/c9-7-2-1-5(12)3-6(7)8(10)4-11/h1-3,8,11-12H,4,10H2/t8-/m1/s1 |

Clave InChI |

GUMTZRZYCSEZBF-MRVPVSSYSA-N |

SMILES isomérico |

C1=CC(=C(C=C1O)[C@@H](CO)N)Br |

SMILES canónico |

C1=CC(=C(C=C1O)C(CO)N)Br |

Origen del producto |

United States |

Métodos De Preparación

Catalytic Hydrogenation Method (Patent CN111302956A)

A high-yield, selective preparation of 4-bromo-2-aminophenol is achieved by catalytic hydrogenation of 2-nitro-4-bromophenol using a Fe-Cr modified Raney-Nickel catalyst:

- Step 1: Preparation of Fe-Cr modified Raney-Ni catalyst by mixing Raney-Ni with ferric nitrate and chromium nitrate, followed by alkali treatment and solvent exchange to methanol.

- Step 2: Dissolution of 2-nitro-4-bromophenol in an alcohol solvent.

- Step 3: Hydrogenation at normal pressure with the modified catalyst to selectively reduce the nitro group to an amino group without debromination.

- Advantages: High conversion rate, low debromination, and high yield of 4-bromo-2-aminophenol.

This method addresses common issues in bromophenol synthesis, such as low selectivity and loss of bromine substituent.

Introduction of the 1-Amino-2-Hydroxyethyl Side Chain

Alkylation of Bromophenol Derivatives (Wang et al., 2017)

A multi-step synthetic route involving alkylation and amination steps is described for related bromophenol hybrids:

- Step 1: Reaction of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with alkyl dibromides in the presence of anhydrous potassium carbonate in dry dimethylformamide (DMF) at 60–80 °C overnight to form alkylated intermediates.

- Step 2: Treatment of these intermediates with appropriate amines and triethylamine in DMF at room temperature overnight to introduce amino groups.

- Step 3: Final condensation with sulfonamide derivatives under reflux in ethanol with catalytic piperidine to yield the target compounds.

- Purification: Column chromatography on silica gel.

- Characterization: 1H and 13C NMR, high-resolution mass spectrometry, melting point analysis.

This approach allows the stepwise construction of the amino-hydroxyethyl side chain on the bromophenol core, with good control over substitution patterns.

Alternative Synthetic Routes and Functional Group Transformations

Demethylation and Benzylation (J-Stage, 2019)

- Starting from 4-bromo-3-methoxyaniline, benzylation followed by demethylation using boron tribromide (BBr3) in dichloromethane at 0 °C to room temperature over 24 hours yields 5-amino-2-bromophenol derivatives.

- Subsequent acylation or alkylation reactions introduce further functionality.

- This route is useful for modifying the phenol substituent and preparing amino-bromophenol intermediates.

Summary Table of Key Preparation Steps

Analytical and Characterization Techniques

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR used to confirm structure and stereochemistry.

- High-Resolution Mass Spectrometry (HRMS): To verify molecular weight and purity.

- Thin-Layer Chromatography (TLC): Monitoring reaction progress.

- Column Chromatography: Purification of intermediates and final products.

- Melting Point Determination: To assess compound purity and identity.

- Physicochemical Property Calculations: cLogP, cLogS, TPSA, hydrogen bond donors/acceptors, and toxicity risk predictions assist in evaluating drug-likeness.

Análisis De Reacciones Químicas

Types of Reactions

(s)-3-(1-Amino-2-hydroxyethyl)-4-bromophenol undergoes various chemical reactions, including:

Oxidation: Conversion of the hydroxyl group to a carbonyl group.

Reduction: Reduction of the bromine atom to a hydrogen atom.

Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium azide and potassium cyanide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone or aldehyde, while substitution can introduce various functional groups to the phenol ring.

Aplicaciones Científicas De Investigación

(s)-3-(1-Amino-2-hydroxyethyl)-4-bromophenol has numerous applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic properties, including potential use as a drug candidate.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of (s)-3-(1-Amino-2-hydroxyethyl)-4-bromophenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The table below summarizes key differences between (S)-3-(1-Amino-2-hydroxyethyl)-4-bromophenol and structurally related bromophenol derivatives:

Actividad Biológica

(S)-3-(1-Amino-2-hydroxyethyl)-4-bromophenol is a chiral compound recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including anticancer properties, interactions with biological targets, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a bromophenol structure with an amino and a hydroxyl group on the ethyl chain. Its molecular formula contributes to its unique chemical properties, making it a candidate for various therapeutic applications. The presence of the bromine atom at the para position enhances its reactivity and pharmacological profile, allowing for diverse chemical transformations.

Anticancer Activity

Research has indicated that (S)-3-(1-Amino-2-hydroxyethyl)-4-bromophenol exhibits significant inhibitory effects against various cancer cell lines. Studies have shown that it can induce apoptosis and cause cell cycle arrest, particularly in HeLa and MCF7 cells.

Table 1: Anticancer Activity of (S)-3-(1-Amino-2-hydroxyethyl)-4-bromophenol

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.80 | Induces apoptosis via ROS accumulation |

| MCF7 | 0.43 | G2/M phase arrest and apoptosis induction |

These findings suggest that the compound's interactions with specific molecular targets may modulate pathways related to cancer progression.

The mechanism of action of (S)-3-(1-Amino-2-hydroxyethyl)-4-bromophenol involves multiple biochemical pathways. Its amino and hydroxyl groups facilitate hydrogen bonding with biological molecules, enhancing its binding affinity to various receptors and enzymes. This interaction can affect neurotransmission and inflammatory pathways, which are critical in cancer biology.

Case Study: Apoptotic Pathways

In a study involving HeLa cells, treatment with (S)-3-(1-Amino-2-hydroxyethyl)-4-bromophenol resulted in significant morphological changes indicative of apoptosis. The activation of caspase-3 and PARP was observed, along with a decrease in Bcl-2 expression levels, underscoring its potential as an anticancer agent.

Structure-Activity Relationships (SAR)

The SAR studies on (S)-3-(1-Amino-2-hydroxyethyl)-4-bromophenol have provided insights into how modifications to its structure can enhance biological activity. For instance, variations in the bromophenol moiety can lead to differences in potency against cancer cell lines.

Table 2: Structure-Activity Relationships

| Compound Variant | Anticancer Activity | Observations |

|---|---|---|

| Original | Moderate | Induces apoptosis |

| Bromine Substituted | High | Enhanced reactivity and potency |

| Hydroxyl Modified | Low | Reduced binding affinity |

These modifications highlight the importance of specific functional groups in determining the compound's biological efficacy.

Q & A

Q. What are the recommended synthetic routes for (S)-3-(1-Amino-2-hydroxyethyl)-4-bromophenol with high enantiomeric purity?

The synthesis typically involves chiral resolution or asymmetric synthesis. A common approach includes:

- Step 1 : Bromination of phenol derivatives at the para position, followed by introducing the 1-amino-2-hydroxyethyl group via nucleophilic substitution or reductive amination .

- Step 2 : Chiral separation using techniques like chiral HPLC or enzymatic resolution to isolate the (S)-enantiomer .

- Validation : Confirm enantiopurity via polarimetry and chiral shift NMR using europium-based reagents .

Q. Which spectroscopic methods are optimal for characterizing this compound?

- NMR Spectroscopy : H and C NMR identify the aromatic bromine environment (δ ~7.2–7.8 ppm for aromatic protons) and the amino-hydroxyethyl group (δ ~3.5–4.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (CHBrNO, m/z ≈ 246.99) and fragmentation patterns .

- IR Spectroscopy : Detect hydroxyl (3200–3500 cm), amine (3300–3500 cm), and aromatic C-Br (600–800 cm) stretches .

Q. What are the solubility and stability considerations for experimental design?

- Solubility : The compound is polar, soluble in DMSO, methanol, and aqueous buffers at acidic pH (due to protonation of the amine). Insoluble in non-polar solvents .

- Stability : Susceptible to oxidation; store under inert gas (N/Ar) at –20°C. Avoid prolonged light exposure to prevent debromination .

Q. What preliminary biological activities have been reported?

- Antimicrobial Activity : Moderate inhibition against Gram-positive bacteria (e.g., S. aureus, MIC ~25 µg/mL) due to membrane disruption .

- Enzyme Inhibition : Preliminary assays show IC values of ~10 µM for tyrosine kinase inhibition, likely via competitive binding to the ATP site .

Advanced Research Questions

Q. How can the stereochemical configuration be confirmed experimentally?

- X-ray Crystallography : Resolve the absolute configuration using single-crystal diffraction. For example, similar bromophenol derivatives were analyzed via synchrotron radiation to confirm (S)-configuration .

- Electronic Circular Dichroism (ECD) : Compare experimental CD spectra with density functional theory (DFT)-simulated spectra for the (S)-enantiomer .

Q. How does stereochemistry influence biological activity?

- Case Study : The (S)-enantiomer shows 5-fold higher antimicrobial activity than the (R)-form due to better fit into chiral enzyme pockets (e.g., bacterial dihydrofolate reductase) .

- Mechanistic Insight : Molecular docking reveals hydrogen bonding between the (S)-configured hydroxyl group and active-site residues (e.g., Asp149 in E. coli DHFR) .

Q. How to resolve contradictions in enzyme inhibition data across studies?

- Variables to Control :

- Purity : Ensure enantiomeric excess >98% (impurities can skew IC values) .

- Assay Conditions : Standardize pH (7.4 vs. 6.8 alters protonation states) and ionic strength .

- Statistical Analysis : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to cross-validate results .

Q. What computational strategies predict interactions with biological targets?

- Molecular Dynamics (MD) Simulations : Model binding stability in enzymes (e.g., 100-ns simulations to assess hydrogen bond persistence) .

- Free Energy Perturbation (FEP) : Calculate binding affinity differences between enantiomers .

- Tools : Schrödinger Suite or GROMACS with CHARMM force fields .

Q. How to optimize the compound for in vivo studies?

- Derivatization : Introduce prodrug groups (e.g., acetyl-protected amine) to enhance bioavailability .

- Pharmacokinetics : Assess metabolic stability in liver microsomes and plasma protein binding using LC-MS/MS .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.